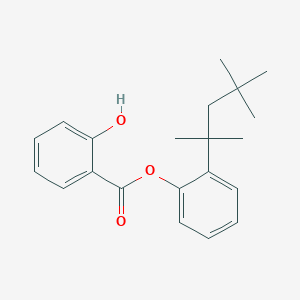
2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 2-hydroxybenzoate moiety and a 2,4,4-trimethylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acids.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and 2,4,4-trimethylpentan-2-yl groups but lacks the 2-hydroxybenzoate moiety.
2-Hydroxybenzoic Acid (Salicylic Acid): Contains the 2-hydroxybenzoate moiety but lacks the phenyl and 2,4,4-trimethylpentan-2-yl groups.
Uniqueness
2-(2,4,4-Trimethylpentan-2-yl)phenyl 2-hydroxybenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
27479-27-2 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2-(2,4,4-trimethylpentan-2-yl)phenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)14-21(4,5)16-11-7-9-13-18(16)24-19(23)15-10-6-8-12-17(15)22/h6-13,22H,14H2,1-5H3 |
InChI Key |
VDLMSJJXZBGABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


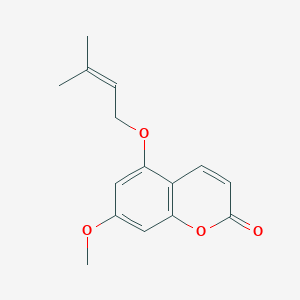
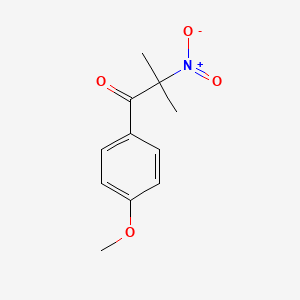

![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
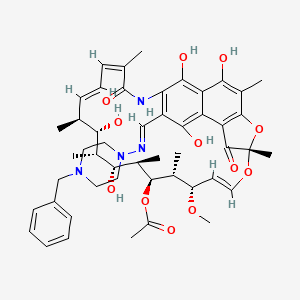
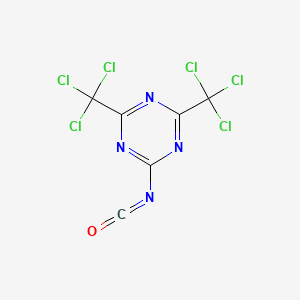
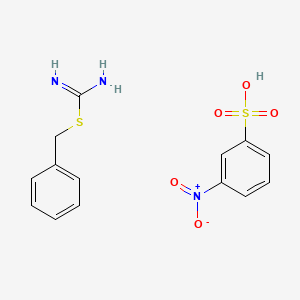
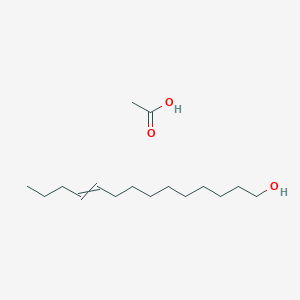
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)
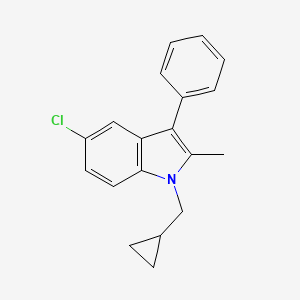
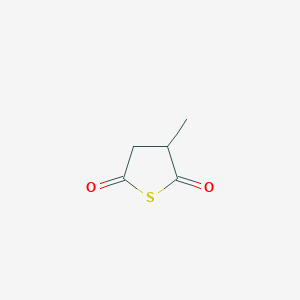
![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
